molecular formula C10H15N3O3 B2655877 N-(2,4-diethoxypyrimidin-5-yl)acetamide CAS No. 100133-66-2

N-(2,4-diethoxypyrimidin-5-yl)acetamide

Cat. No.: B2655877
CAS No.: 100133-66-2
M. Wt: 225.248
InChI Key: BDMVQLHQEHCTDZ-UHFFFAOYSA-N
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Description

N-(2,4-diethoxypyrimidin-5-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diethoxypyrimidin-5-yl)acetamide typically involves the reaction of 2,4-diethoxypyrimidine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diethoxypyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-diethoxypyrimidin-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators. Additionally, it may bind to receptors involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxypyrimidin-5-yl)acetamide
  • N-(2,4-dichloropyrimidin-5-yl)acetamide
  • N-(2,4-dihydroxypyrimidin-5-yl)acetamide

Uniqueness

N-(2,4-diethoxypyrimidin-5-yl)acetamide is unique due to its specific ethoxy substituents, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced solubility, stability, and bioactivity .

Properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-4-15-9-8(12-7(3)14)6-11-10(13-9)16-5-2/h6H,4-5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMVQLHQEHCTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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